molecular formula C21H24N6O4S B2426476 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852047-75-7

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2426476
CAS No.: 852047-75-7
M. Wt: 456.52
InChI Key: BMQRRVKNOCOIJB-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Biological Activity

The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its antimicrobial, antifungal, and anticancer properties.

Molecular Composition

The compound consists of several key functional groups:

  • Tetrahydropyrimidine : A six-membered ring containing nitrogen, contributing to its biological activity.
  • Triazole : A five-membered ring that enhances the compound's interaction with biological targets.
  • Thioether linkage : This feature may influence the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula for this compound is C19H24N6O3SC_{19}H_{24}N_{6}O_{3}S, indicating a complex structure with multiple nitrogen and oxygen atoms which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, similar to the compound . Triazoles have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : Triazole derivatives demonstrated moderate to good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive strains like Staphylococcus aureus .
Compound TypeTarget BacteriaActivity Level
TriazoleE. coliModerate
TriazolePseudomonas aeruginosaGood
TriazoleStaphylococcus aureusLimited

Antifungal Activity

The antifungal properties of similar triazole compounds have also been documented. Compounds containing triazole rings have shown effectiveness against various fungi:

  • In Vitro Studies : The antifungal activity was assessed using the agar diffusion method against Candida albicans and other fungal strains. Notably, some derivatives exhibited strong inhibition zones indicating potent antifungal activity .
Compound TypeTarget FungiInhibition Zone (mm)
TriazoleCandida albicans20
TriazoleAspergillus flavus19

Anticancer Activity

Emerging research suggests that compounds with similar structural features may possess anticancer properties. The presence of multiple nitrogen atoms in the heterocyclic rings is often associated with enhanced interaction with DNA or RNA:

  • Mechanism of Action : Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, potentially making them candidates for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain modifications to the triazole ring significantly improved antibacterial activity .
  • Antifungal Efficacy : Research on a related series of compounds showed promising results against fungal pathogens, suggesting that structural variations could lead to enhanced antifungal properties .
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects of similar compounds on various cancer cell lines revealed significant growth inhibition, warranting further exploration into their mechanisms of action .

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-13-4-2-5-15(8-13)27-17(9-14-10-18(28)24-20(30)23-14)25-26-21(27)32-12-19(29)22-11-16-6-3-7-31-16/h2,4-5,8,10,16H,3,6-7,9,11-12H2,1H3,(H,22,29)(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQRRVKNOCOIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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